molecular formula C12H14N3NaO4S B566115 1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt CAS No. 705941-70-4

1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt

Cat. No.: B566115
CAS No.: 705941-70-4
M. Wt: 319.311
InChI Key: OXYJVSFWKPLYIB-UHFFFAOYSA-M
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Description

1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is known for its potential pharmacological activities and is often studied for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. L-proline is often used as a catalyst in these reactions due to its bifunctional nature, acting as both a Bronsted acid and a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for treating infectious diseases and cancer.

    Industry: The compound is used in the development of dyes and electroluminescent materials.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with amino acid residues in protein receptors, influencing their activity. For example, it has shown binding affinity to protein receptors such as PDB: 4BFT, forming hydrogen bonds with residues like TYR235, TYR177, and HIS179 .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)(3-nitrophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • 5-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)(3-nitrophenyl)methyl]-1-phenyl-1H-pyrazol-5(4H)-one

Uniqueness

1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt is unique due to its specific structural features and the presence of the methanesulfonic acid sodium salt group. This group enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S.Na/c1-9-11(14(2)8-20(17,18)19)12(16)15(13-9)10-6-4-3-5-7-10;/h3-7,11H,8H2,1-2H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYJVSFWKPLYIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N(C)CS(=O)(=O)[O-])C2=CC=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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